Selective 5-Lipoxygenase Inhibition: 14-Fold Higher Potency for 5-LOX vs 12-LOX
6,7,4'-Trihydroxyisoflavan exhibits selective inhibition of 5-lipoxygenase (5-LOX) over 12-lipoxygenase (12-LOX) in human-derived enzyme preparations, with a 13.8-fold difference in IC50 values. This selectivity profile is not a general property of all hydroxyisoflavonoids; the ortho-dihydroxy substitution pattern on ring A, combined with the reduced isoflavan scaffold, is structurally correlated with enhanced 5-LOX inhibitory activity [1].
| Evidence Dimension | Lipoxygenase isoform inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 1.6 μM (human 5-LOX); IC50 = 1.6 μM (porcine 5-LOX) |
| Comparator Or Baseline | IC50 = 22 μM (human platelet 12-LOX) |
| Quantified Difference | 5-LOX inhibition is 13.8-fold more potent than 12-LOX inhibition |
| Conditions | Human polymorphonuclear leukocyte (PMNL) 5-LOX and human platelet 12-LOX; enzyme activity assays using arachidonic acid as substrate |
Why This Matters
This selectivity ratio enables researchers to target the 5-LOX pathway with substantially reduced interference at 12-LOX, which is critical for experiments investigating leukotriene-mediated inflammation.
- [1] Kuhl P, Shiloh P, Jha H, et al. 6,7,4′-trihydroxyisoflavan: a potent and selective inhibitor of 5-lipoxygenase in human and porcine peripheral blood leukocytes. Prostaglandins. 1984;28(6):783-804. View Source
